2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid
Overview
Description
2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C15H11F3O3. It is a solid substance that is typically stored at room temperature in an inert atmosphere . This compound is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic Acid is the Smoothened receptor . This receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
This compound acts as a selective antagonist of the Smoothened receptor . By binding to this receptor, it inhibits the activation of the Hedgehog signaling pathway . This results in the suppression of cell growth and differentiation processes that are regulated by this pathway .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Hedgehog signaling pathway . The inhibition of this pathway leads to downstream effects such as the suppression of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of cell growth and differentiation . By inhibiting the Hedgehog signaling pathway, it can potentially influence various biological processes regulated by this pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s solubility in different solvents may affect its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: It is utilized in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid
Comparison: 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and physical properties compared to similar compounds. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRROOUNLXDADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691786 | |
Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-10-6 | |
Record name | LGE-899 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221722106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LGE-899 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9I13FZ55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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